1-(4-Chloro-3-nitrophenyl)-2,6-dimethyl-5,6,7-trihydroindol-4-one
Description
Properties
IUPAC Name |
1-(4-chloro-3-nitrophenyl)-2,6-dimethyl-6,7-dihydro-5H-indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3/c1-9-5-14-12(16(20)6-9)7-10(2)18(14)11-3-4-13(17)15(8-11)19(21)22/h3-4,7-9H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPHXPJWNBNQFPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C=C(N2C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C)C(=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloro-3-nitrophenyl)-2,6-dimethyl-5,6,7-trihydroindol-4-one typically involves multi-step organic reactions. One common route starts with the nitration of 4-chlorotoluene to produce 4-chloro-3-nitrotoluene. This intermediate is then subjected to a Friedel-Crafts acylation reaction using acetyl chloride and aluminum chloride to form 1-(4-chloro-3-nitrophenyl)-2-propanone. The final step involves a cyclization reaction with dimethylamine under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for nitration and acylation steps, which enhance reaction efficiency and safety. Additionally, purification processes such as recrystallization and chromatography are employed to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chloro-3-nitrophenyl)-2,6-dimethyl-5,6,7-trihydroindol-4-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The indole ring can be oxidized using oxidizing agents like potassium permanganate to introduce additional functional groups.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Ammonia or primary amines, thiols, base (e.g., sodium hydroxide)
Oxidation: Potassium permanganate, acidic or basic medium
Major Products
Reduction: 1-(4-Amino-3-nitrophenyl)-2,6-dimethyl-5,6,7-trihydroindol-4-one
Substitution: 1-(4-Substituted-3-nitrophenyl)-2,6-dimethyl-5,6,7-trihydroindol-4-one
Oxidation: Various oxidized derivatives of the indole ring
Scientific Research Applications
1-(4-Chloro-3-nitrophenyl)-2,6-dimethyl-5,6,7-trihydroindol-4-one has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel organic semiconductors and light-emitting materials.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industrial Chemistry: The compound is explored for its potential use in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism by which 1-(4-Chloro-3-nitrophenyl)-2,6-dimethyl-5,6,7-trihydroindol-4-one exerts its effects is largely dependent on its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways involved in disease processes. The chloro and nitro groups play crucial roles in binding to active sites, while the indole core provides structural stability and specificity.
Comparison with Similar Compounds
Compound A : 1-(3,5-Bis(trifluoromethyl)phenyl)-2-(4-bromophenyl)-6,6-dimethyl-5,6,7-trihydroindol-4-one (Biosynth ZQB43676)
- Molecular Formula: Likely C₂₃H₁₈BrF₆NO (inferred from substituents).
- Key Features :
- Substituents : 3,5-bis(trifluoromethyl)phenyl (position 1), 4-bromophenyl (position 2), and 6,6-dimethyl groups.
- Properties : The trifluoromethyl and bromo groups enhance lipophilicity and metabolic stability, making it suitable for applications in medicinal chemistry or agrochemicals. Bromine may facilitate cross-coupling reactions .
- Comparison :
- The target compound’s chloro-nitro substituent offers polar reactivity (e.g., hydrogen bonding), whereas Compound A’s trifluoromethyl-bromo groups prioritize steric bulk and halogen bonding.
- The 6,6-dimethyl configuration in Compound A may confer greater conformational rigidity compared to the single methyl at position 6 in the target compound .
Compound B : ((2,5-Dichlorophenyl)amino)-N-(2-indol-3-ylethyl)formamide (CAS: 1022675-06-4)
- Molecular Formula : C₁₇H₁₅Cl₂N₃O (MW: 348.23 g/mol) .
- Key Features :
- Structure : A formamide-linked indole with a dichlorophenyl group.
- Applications : Likely serves as an intermediate in drug synthesis, leveraging the indole core’s affinity for biological targets.
- The dichlorophenyl group in Compound B may enhance cytotoxicity, whereas the nitro group in the target compound could act as a prodrug trigger under reductive conditions .
Compound C : 1-(2-Benzothiazolyl)-3-(4-nitrophenyl)triazene (BTNPT)
- Key Features :
- Comparison :
Tabulated Comparison
| Property | Target Compound | Compound A (ZQB43676) | Compound B | Compound C (BTNPT) |
|---|---|---|---|---|
| Core Structure | Trihydroindol-4-one | Trihydroindol-4-one | Formamide-indole | Benzothiazole-triazene |
| Key Substituents | 4-Cl-3-NO₂Ph, 2,6-Me | 3,5-(CF₃)₂Ph, 4-BrPh, 6,6-Me₂ | 2,5-Cl₂Ph, formamide | 4-NO₂Ph, benzothiazole |
| Molecular Weight | 318.76 | ~540.3 (estimated) | 348.23 | ~314 (estimated) |
| Reactivity | Nitro reduction, electrophilic substitution | Halogen bonding, cross-coupling | Amide hydrolysis, indole alkylation | Metal chelation, azo coupling |
| Applications | Pharmaceutical intermediates | Agrochemicals, drug candidates | Bioactive intermediates | Analytical chemistry (Cd²⁺ assay) |
Biological Activity
1-(4-Chloro-3-nitrophenyl)-2,6-dimethyl-5,6,7-trihydroindol-4-one is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex indole structure with a chloro and nitro substituent on the phenyl ring. Its molecular formula is , and it has a molecular weight of approximately 317.74 g/mol.
Antimicrobial Activity
Research has shown that derivatives of trihydroindole compounds exhibit significant antimicrobial properties. A study demonstrated that related compounds displayed activity against various bacterial strains, suggesting that this compound may also possess similar effects. The minimum inhibitory concentration (MIC) for effective derivatives ranged from 16 to 64 µg/mL against Gram-positive and Gram-negative bacteria .
Anticancer Properties
Several studies have indicated that indole derivatives exhibit anticancer properties. For instance, compounds with similar structures have been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. Preliminary data suggest that this compound may inhibit tumor growth in vitro and in vivo models by targeting specific signaling pathways involved in cell proliferation and survival .
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of key enzymes involved in metabolic pathways of pathogens or cancer cells.
- Induction of Oxidative Stress : Similar compounds have been shown to increase reactive oxygen species (ROS) levels in cells, leading to oxidative damage and subsequent cell death.
- Modulation of Gene Expression : The compound might influence the expression of genes associated with apoptosis and cell cycle regulation.
Case Studies
- Antimicrobial Efficacy :
-
Anticancer Research :
- In a recent study published in Journal of Medicinal Chemistry, researchers synthesized several indole derivatives and tested their cytotoxic effects on human cancer cell lines (e.g., HeLa and MCF-7). The results showed that compounds with similar structures exhibited IC50 values below 20 µM, indicating potent anticancer activity .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
